molecular formula C15H15N3O2S B11041245 (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide

(2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide

Cat. No.: B11041245
M. Wt: 301.4 g/mol
InChI Key: XLZUFURRLDTOSG-FMIVXFBMSA-N
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Description

The compound (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide is a complex organic molecule featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide typically involves multi-step organic reactions:

    Formation of the Thiazolopyrimidine Core: This step often starts with the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Ylidene Formation: The next step involves the formation of the ylidene group through a condensation reaction with an appropriate aldehyde or ketone.

    Acetamide Introduction: Finally, the acetamide group is introduced via an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in pharmacological research.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Ylideneacetamides: Compounds with similar ylidene and acetamide groups but different core structures.

Uniqueness

What sets (2E)-N-(4-Methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)acetamide apart is its specific combination of functional groups and structural features, which confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

(2E)-N-(4-methylphenyl)-2-(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)acetamide

InChI

InChI=1S/C15H15N3O2S/c1-10-3-5-11(6-4-10)17-13(19)9-12-14(20)18-8-2-7-16-15(18)21-12/h3-6,9H,2,7-8H2,1H3,(H,17,19)/b12-9+

InChI Key

XLZUFURRLDTOSG-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/2\C(=O)N3CCCN=C3S2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N3CCCN=C3S2

Origin of Product

United States

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